N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a pyrrolo[2,3-b]pyridine core, a trifluoromethyl group, and a cyclopropylmethyl substituent, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Attachment of the Cyclopropylmethyl Group: This step may involve alkylation reactions using cyclopropylmethyl halides or related compounds.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and employing purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially affecting the pyridine ring or the cyclopropylmethyl group.
Reduction: Reduction reactions may target the pyridine ring or other functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Its unique structure may be explored for catalytic applications in organic synthesis.
Biology and Medicine:
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the cyclopropylmethyl group may influence the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
N-(cyclopropylmethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: The carboxylic acid derivative may have different solubility and reactivity compared to the carboxamide.
Uniqueness: The presence of the trifluoromethyl group in N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)9-3-8-4-10(19-11(8)17-6-9)12(20)18-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLYCINFFXYGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC3=CC(=CN=C3N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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